![molecular formula C14H10F3NO4S B14139563 1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene CAS No. 89303-43-5](/img/structure/B14139563.png)
1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of a benzenesulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the sulfonylation of a benzene derivative followed by nitration and trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce additional functional groups .
Applications De Recherche Scientifique
1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to various targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl and sulfonyl groups but lacks the nitro group.
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with different positioning of functional groups.
Uniqueness
1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene is unique due to the specific combination and positioning of its functional groups, which confer distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
89303-43-5 |
|---|---|
Formule moléculaire |
C14H10F3NO4S |
Poids moléculaire |
345.30 g/mol |
Nom IUPAC |
1-(benzenesulfonylmethyl)-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)13-8-11(18(19)20)7-6-10(13)9-23(21,22)12-4-2-1-3-5-12/h1-8H,9H2 |
Clé InChI |
DMCFGHRSHLCGKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



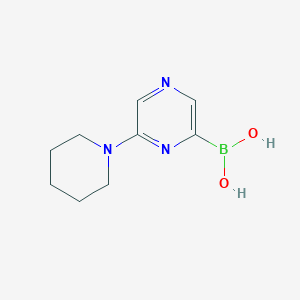
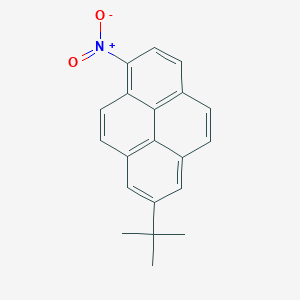
![4-(4-hydroxyphenyl)-1-methyl-6-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14139493.png)
![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)
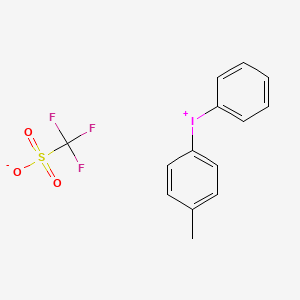
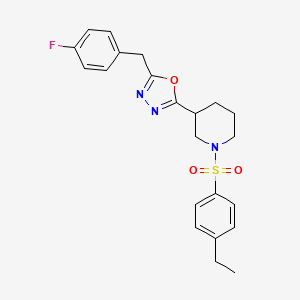

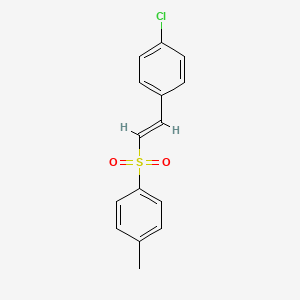

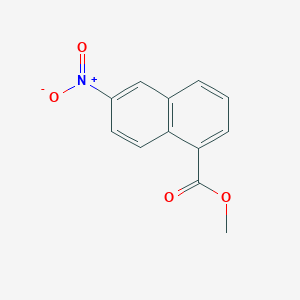
![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
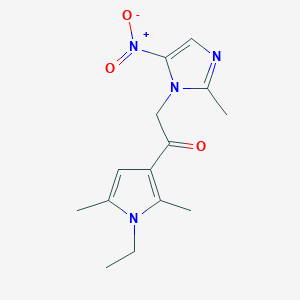
![4-Methoxy-23,24,25-triazatetracyclo[18.2.1.12,5.17,10]pentacosa-1(22),2(25),3,5,7,9,20-heptaene](/img/structure/B14139562.png)
